![molecular formula C19H21N3O4S B2567634 2-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one CAS No. 1448132-35-1](/img/structure/B2567634.png)
2-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound with significant potential in various scientific fields due to its unique structure and reactivity. It features a pyridazinone core substituted with a phenylsulfonyl group, creating a diverse set of functional groups that contribute to its versatility in chemical reactions and applications.
Applications De Recherche Scientifique
2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one has found applications in numerous scientific disciplines:
Chemistry: As a versatile building block for synthesizing complex organic molecules.
Biology: In studies of enzyme inhibitors and receptor modulators.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Another compound with a similar 8-azabicyclo[3.2.1]octane structure, derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides, was synthesized and evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita . This suggests that compounds with the 8-azabicyclo[3.2.1]octane structure might have potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one, a multistep synthetic route is often employed, involving key steps such as cyclization, sulfonation, and ketone formation. Starting with the pyridazinone core, the introduction of the phenylsulfonyl group requires careful handling of sulfonyl chlorides under anhydrous conditions. Subsequent steps involve the incorporation of the azabicyclo[3.2.1]octane ring system, typically achieved through stereoselective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve batch processes with stringent controls over temperature and reaction times to ensure high yield and purity. Automation and continuous flow systems can enhance the efficiency and scalability of the synthesis process, providing a consistent and reproducible product.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one can undergo a variety of chemical reactions due to its multiple functional groups. These include:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the ketone and sulfonyl groups.
Substitution Reactions: The phenylsulfonyl group allows for electrophilic substitution reactions, while nucleophilic attacks are possible at the pyridazinone ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like lithium aluminium hydride.
Bases and nucleophiles: for substitution reactions, such as sodium methoxide or ammonia.
Major Products Formed
Major products depend on the reaction conditions but may include various functionalized derivatives, such as hydroxylated or aminated compounds.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as derivatives of pyridazinone or sulfonyl-substituted azabicyclo[3.2.1]octanes, 2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups. This uniqueness enables a broader range of reactivity and applications. Similar compounds include:
Pyridazin-3(2H)-one derivatives.
Phenylsulfonyl-substituted bicyclic compounds.
Ketone-functionalized azabicyclo[3.2.1]octanes.
This compound's potential across various scientific domains makes it a subject of continuous research and development.
Propriétés
IUPAC Name |
2-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18-7-4-10-20-21(18)13-19(24)22-14-8-9-15(22)12-17(11-14)27(25,26)16-5-2-1-3-6-16/h1-7,10,14-15,17H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRZLYVTPHXKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C(=O)C=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
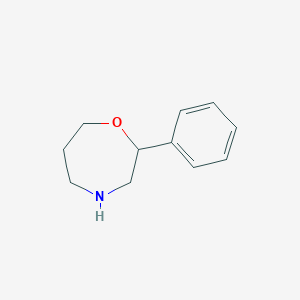

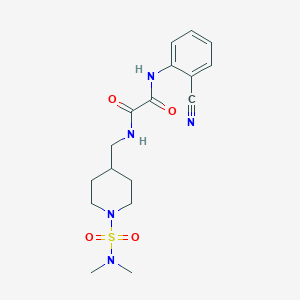
![2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2567554.png)
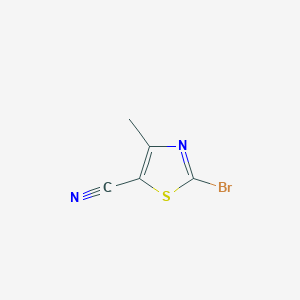
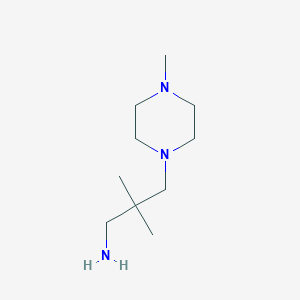
![N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2567561.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567562.png)
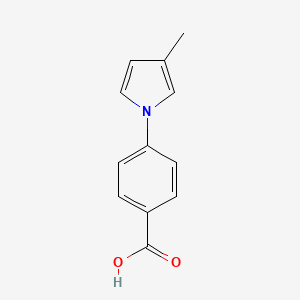
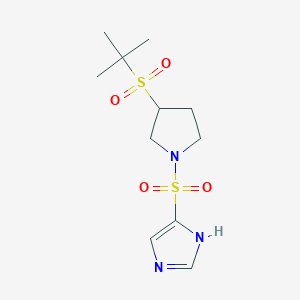
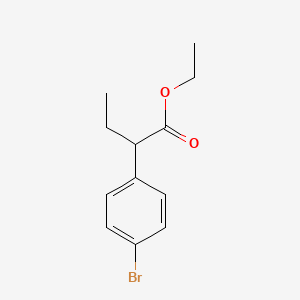
![2-Chloro-3-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine](/img/structure/B2567571.png)
![1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2567573.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2567574.png)
